![molecular formula C19H20ClNO B5379879 3-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide](/img/structure/B5379879.png)
3-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
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Overview
Description
3-(4-chlorophenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "4CPRC" and is a member of the cathinone family of compounds.
Scientific Research Applications
4CPRC has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to have analgesic and anti-inflammatory properties, and has been investigated as a potential treatment for pain and inflammation. Additionally, 4CPRC has been studied for its potential use in the treatment of addiction and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 4CPRC is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. This modulation may contribute to the analgesic and anti-inflammatory effects of 4CPRC.
Biochemical and Physiological Effects:
4CPRC has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been reported to have anxiolytic and sedative effects. Additionally, 4CPRC has been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4CPRC in lab experiments is its relatively low cost and easy availability. However, one limitation is that there is limited information available on the safety and toxicity of this compound, which may limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research on 4CPRC. One area of interest is its potential use in the treatment of addiction and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4CPRC. Finally, more studies are needed to determine the safety and toxicity of this compound.
Synthesis Methods
The synthesis of 4CPRC involves the reaction of 4-chlorobenzaldehyde with 1-methyl-3-phenylpropylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to produce 4CPRC. This synthesis method has been reported in several scientific publications and has been used to produce 4CPRC for research purposes.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-15(7-8-16-5-3-2-4-6-16)21-19(22)14-11-17-9-12-18(20)13-10-17/h2-6,9-15H,7-8H2,1H3,(H,21,22)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHGQCQFUINQR-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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